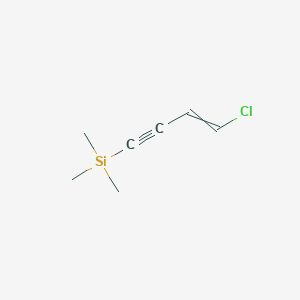
(s)-4-Methylcyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 4-methyl-, (4S)- is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexenone, characterized by the presence of a methyl group at the 4th position and a double bond between the 2nd and 3rd carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 2-Cyclohexen-1-one, 4-methyl-, (4S)-. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, 2-Cyclohexen-1-one, 4-methyl-, (4S)- can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Organocopper reagents and Grignard reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclohexanol derivatives, carboxylic acids, and substituted cyclohexenones .
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-, (4S)- involves its ability to act as an electrophile in various chemical reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A parent compound with similar reactivity but lacking the methyl group at the 4th position.
4,4-Dimethyl-2-cyclohexen-1-one: A derivative with two methyl groups at the 4th position, affecting its steric and electronic properties.
2-Cyclohexen-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-, (4S)- is unique due to the presence of the methyl group at the 4th position, which influences its reactivity and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(4S)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3/t6-/m1/s1 |
Clave InChI |
RKSNPTXBQXBXDJ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H]1CCC(=O)C=C1 |
SMILES canónico |
CC1CCC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















